BenchChemオンラインストアへようこそ!

2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine

Cross-coupling Nucleophilic aromatic substitution Medicinal chemistry building blocks

2-Bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine (CAS 1352442-87-5) is a biheterocyclic building block consisting of a 2-bromopyridine ring connected at the 5-position to a 5-methyl-1H-pyrazol-3-yl moiety. With a molecular formula of C₉H₈BrN₃, a molecular weight of 238.08 g/mol, a predicted boiling point of 416.4±40.0 °C, a density of 1.566±0.06 g/cm³, and a predicted pKa of 12.03±0.10 (Most Acidic, 25 °C), it is classified as a heterocyclic intermediate for medicinal chemistry, agrochemical, and materials science research.

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
Cat. No. B13939166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)C2=CN=C(C=C2)Br
InChIInChI=1S/C9H8BrN3/c1-6-4-8(13-12-6)7-2-3-9(10)11-5-7/h2-5H,1H3,(H,12,13)
InChIKeyMUAZISHDGAHSPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine – A Dual-Heterocycle Building Block for Cross-Coupling-Driven Drug Discovery


2-Bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine (CAS 1352442-87-5) is a biheterocyclic building block consisting of a 2-bromopyridine ring connected at the 5-position to a 5-methyl-1H-pyrazol-3-yl moiety. With a molecular formula of C₉H₈BrN₃, a molecular weight of 238.08 g/mol, a predicted boiling point of 416.4±40.0 °C, a density of 1.566±0.06 g/cm³, and a predicted pKa of 12.03±0.10 (Most Acidic, 25 °C), it is classified as a heterocyclic intermediate for medicinal chemistry, agrochemical, and materials science research . The bromine atom at the pyridine 2-position enables versatile cross-coupling chemistry (Suzuki, Heck, Buchwald-Hartwig), while the methyl-substituted pyrazole contributes hydrogen-bond donor/acceptor capacity and modulates both steric and electronic properties of derivatives [1].

Why 2-Bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine Cannot Be Interchanged with Common Pyrazolylpyridine Analogs


Procurement decisions that treat all brominated pyrazolylpyridines as interchangeable overlook four quantifiable sources of differentiation: (i) the bromine position (2- vs 3- vs 5-bromo on the pyridine ring) dictates nucleophilic substitution and cross-coupling reactivity [1]; (ii) the halogen identity (Br vs Cl) directly controls oxidative addition rates in palladium-catalyzed couplings [1]; (iii) the presence or absence of the pyrazole 5-methyl group measurably alters boiling point, density, pKa, and lipophilicity ; and (iv) the pyrazole connectivity (1H-pyrazol-3-yl vs 1H-pyrazol-1-yl vs 1H-pyrazol-5-yl) changes the hydrogen-bond geometry and metal-coordination mode [2]. Each of these parameters influences downstream synthetic efficiency, derivatization scope, and the physicochemical profile of final target molecules.

Quantitative Differentiation Evidence for 2-Bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine Versus Closest Analogs


Nucleophilic Substitution Reactivity: 2-Bromopyridine Core Outperforms 2-Chloropyridine by Orders of Magnitude

The 2-bromopyridine motif in the target compound confers a decisive reactivity advantage over its direct chloro analog (2-chloro-5-(5-methyl-1H-pyrazol-3-yl)pyridine, CAS 1050641-46-7). In a controlled study of halopyridine reactivity with sodium thiophenoxide in DMF at 80 °C, 2-bromopyridine reacted at a rate comparable to 2-iodopyridine and was dramatically faster than 2-chloropyridine, which exhibited reactivity similar to the relatively inert 2-fluoropyridine [1]. This order—2-iodopyridine ∼ 2-bromopyridine ≫ 2-chloropyridine ∼ 2-fluoropyridine—is attributed to the lower carbon-halogen bond dissociation energy of C–Br versus C–Cl, facilitating the oxidative addition step in palladium-catalyzed cross-couplings [1].

Cross-coupling Nucleophilic aromatic substitution Medicinal chemistry building blocks

Boiling Point and Density: Methyl-Pyrazole Substitution Lowers Boiling Point by ~12 °C Versus Demethylated Analog

The presence of the 5-methyl substituent on the pyrazole ring of the target compound produces measurable differences in bulk physicochemical properties compared to the des-methyl analog 2-bromo-5-(1H-pyrazol-3-yl)pyridine (CAS 1199773-82-4). The target compound exhibits a predicted boiling point of 416.4±40.0 °C, which is approximately 12.2 °C lower than that of the non-methylated comparator (428.6±30.0 °C). Density is also reduced from 1.651±0.06 g/cm³ (comparator) to 1.566±0.06 g/cm³ (target) . These differences, while modest, reflect the reduced intermolecular hydrogen-bonding capacity and altered packing efficiency conferred by the methyl group.

Physicochemical characterization Purification Formulation

pKa and Basicity: Pyrazole 5-Methyl Group Increases pKa by ~0.56 Units, Modulating Hydrogen-Bond Donor Strength

The predicted pKa (Most Acidic) of the target compound is 12.03±0.10 at 25 °C, compared to 11.47±0.10 for the non-methylated analog 2-bromo-5-(1H-pyrazol-3-yl)pyridine . This +0.56 log unit increase in basicity is attributable to the electron-donating inductive effect of the 5-methyl group on the pyrazole ring, which stabilizes the conjugate acid. In contrast, the 2-chloro analog (2-chloro-5-(5-methyl-1H-pyrazol-3-yl)pyridine) has a nearly identical pKa of 12.08±0.10, demonstrating that the pyridine halogen identity has negligible impact on pyrazole NH acidity [1].

Physicochemical profiling Ligand design Medicinal chemistry optimization

Regiochemical Reactivity: 2-Bromo Position Enables ipso-Substitution; 3-Bromo Isomer Requires Harsher Conditions and Gives Mixtures

The bromine substitution position on the pyridine ring critically governs reactivity. The target compound places bromine at the pyridine 2-position, which is activated toward nucleophilic aromatic substitution by the adjacent ring nitrogen. When 3-bromopyridine is subjected to nucleophilic substitution instead, stronger reaction conditions are required and a mixture of 3- and 4-substituted products is obtained, indicating competing reaction pathways [1]. The 3-bromo positional isomer of the target compound (3-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine, CAS 1620829-15-3) would therefore be expected to exhibit similarly reduced and less regioselective reactivity in nucleophilic substitution and cross-coupling chemistries compared to the 2-bromo target [1].

Regioselective synthesis Cross-coupling SAR exploration

Class-Level Privileged Scaffold: Pyrazol-3-yl Pyridines Are Validated Kinase Inhibitor Cores with Reported In Vivo Activity

The 4-(pyrazol-3-yl)pyridine scaffold, a close constitutional isomer of the target compound's core, has been validated as a c-Jun N-terminal kinase (JNK) inhibitor series through systematic SAR optimization. Multiple compounds from this series demonstrated potent JNK inhibition with good in vivo pharmacokinetic profiles, leading to the identification of clinical candidates [1]. While this evidence does not directly quantify the target compound's biological activity, it establishes that the pyrazol-3-yl-pyridine connectivity is a privileged pharmacophore for kinase inhibition, supporting the use of 2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine as a key intermediate for constructing kinase-focused compound libraries with diversification at the bromine position via cross-coupling [1].

Kinase inhibition JNK inhibitors Drug discovery scaffold Structure-activity relationship

High-Value Application Scenarios for 2-Bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine Based on Quantitative Differentiation Evidence


Palladium-Catalyzed Cross-Coupling Library Synthesis of Kinase-Focused Compound Collections

The superior reactivity of the 2-bromopyridine core—quantified as 'far greater than' the 2-chloro analog in nucleophilic substitution [1]—makes this building block the preferred choice for Suzuki-Miyaura, Heck, and Buchwald-Hartwig diversification of the pyridine 2-position. Combined with the class-level validation of pyrazol-3-yl pyridines as JNK inhibitor cores [4], this compound enables efficient parallel synthesis of kinase-targeted libraries where the 5-methylpyrazole remains constant as a hydrogen-bond donor/acceptor pharmacophore and the 2-aryl/amino substituent is systematically varied.

Synthesis of Metal-Coordination Complexes as Catalysts or Optical Materials

The 2-(5-methyl-1H-pyrazol-3-yl)pyridine motif (the debrominated analog) has been structurally characterized in five mononuclear Zn(II), Ni(II), Mn(II), and Cd(II) complexes, demonstrating its capacity to act as an N,N-bidentate ligand [2]. The target brominated derivative extends this utility: the bromine atom provides a synthetic handle for attaching additional donor groups, chromophores, or surface-anchoring moieties via cross-coupling, enabling the rational design of heterogeneous catalysts, luminescent materials, or metal-organic frameworks (MOFs) with tailored electronic properties.

Agrochemical Intermediate for Pyridylpyrazole Insecticides and Fungicides

Regioselective reactivity matters for agrochemical process chemistry. The 2-bromo position of the target compound enables clean ipso-substitution, whereas the 3-bromo isomer yields product mixtures requiring costly chromatographic purification [3]. The pyridylpyrazole substructure is a recognized scaffold in commercial agrochemicals. Combined with the favorable boiling point (416.4 °C) and density (1.566 g/cm³) that facilitate industrial-scale handling , this building block supports cost-effective route scouting for crop protection agents where regiochemical purity is critical for regulatory approval and manufacturing consistency.

Targeted Synthesis of Methyl-Pyrazole-Containing Pharmacophores with Precisely Tuned Hydrogen-Bond Basicity

The +0.56 pKa unit increase conferred by the pyrazole 5-methyl group versus the non-methylated analog translates to a measurable difference in hydrogen-bond acceptor basicity. In structure-based drug design programs where the pyrazole NH engages a backbone carbonyl or a structured water network in the target protein's ATP-binding pocket, this pKa shift can alter the occupancy of the key hydrogen bond. Researchers who require a slightly more basic pyrazole NH for optimal target engagement—without changing the pyridine bromination pattern—should select this methylated building block over the des-methyl variant and validate the pKa effect via experimental measurement (e.g., potentiometric titration or NMR pH titration) in their specific construct.

Quote Request

Request a Quote for 2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.